1-(4-Chloro-2-methylphenyl)guanidine
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Overview
Description
1-(4-Chloro-2-methylphenyl)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenyl)guanidine typically involves the reaction of 4-chloro-2-methylaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final guanidine product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the guanidine group .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of transition metal catalysts to enhance the reaction rate and yield. These methods often employ continuous flow reactors to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)guanidine: Similar structure but lacks the methyl group.
1-(2-Methylphenyl)guanidine: Similar structure but lacks the chlorine atom.
1-(4-Methylphenyl)guanidine: Similar structure but lacks the chlorine atom.
Uniqueness
1-(4-Chloro-2-methylphenyl)guanidine is unique due to the presence of both chlorine and methyl groups on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
VIAIGXMIYQFRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C(N)N |
Origin of Product |
United States |
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